endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine
Beschreibung
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine, which precisely defines its stereochemical configuration and structural features. This nomenclature system reflects the compound's classification as a bicyclic structure with specific stereochemical descriptors that distinguish it from other isomeric forms. The bicyclic framework consists of a seven-membered ring system bridged by a nitrogen atom, creating the characteristic [3.2.1] bridge pattern that defines the azabicyclooctane core structure.
The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is CN1[C@@H]2CC[C@H]1CC(C2)N, which encodes the three-dimensional arrangement of atoms and their connectivity. Additionally, the International Chemical Identifier string provides a standardized representation: InChI=1S/C8H16N2/c1-10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3/t6?,7-,8+, demonstrating the compound's specific stereochemical configuration.
The molecular structure features a nitrogen-containing bicyclic system where the nitrogen atom serves as a bridge between carbon atoms at positions 1 and 5, creating the characteristic tropane-like framework. The endo-configuration of the amino group at position 3 indicates that this substituent is oriented toward the same face of the molecule as the methyl group attached to the bridging nitrogen atom, distinguishing it from potential exo-isomers.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₆N₂ |
| Molecular Weight | 140.23 g/mol |
| IUPAC Name | (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine |
| SMILES Notation | CN1[C@@H]2CC[C@H]1CC(C2)N |
| InChI Key | HJGMRAKQWLKWMH-IEESLHIDSA-N |
Alternative Synonyms and Registry Identifiers (CAS, PubChem CID)
This compound is catalogued under multiple chemical registry systems with distinct identifying numbers and alternative nomenclature systems. The Chemical Abstracts Service registry number 87571-88-8 serves as the primary identifier for this compound in chemical databases and regulatory documentation. An additional Chemical Abstracts Service number, 81487-04-9, is also associated with this compound, reflecting potential variations in stereochemical designation or registration history.
Eigenschaften
IUPAC Name |
(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3/t6?,7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMRAKQWLKWMH-IEESLHIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to the production of this compound.
Analyse Chemischer Reaktionen
Oxidation Reactions
The tertiary amine group in endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine undergoes oxidation under controlled conditions to form N-oxide derivatives.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Potassium permanganate | Acidic aqueous medium, 60–80°C | N-Oxide derivative | 75–85% | |
| Hydrogen peroxide | Ethanol, room temperature | N-Oxide derivative | 70–78% |
These reactions are critical for modifying the compound’s polarity and bioavailability in pharmaceutical applications .
Alkylation and Quaternary Ammonium Salt Formation
The nitrogen atom in the bicyclic structure readily undergoes alkylation to form quaternary ammonium salts, which are key intermediates in drug development.
| Alkylating Agent | Conditions | Product | Application |
|---|---|---|---|
| Isopropyl bromide | Acetonitrile, Na₂CO₃, 50°C, 24h | endo-8-(1-Methyl)ethyl-8-azoniabicyclo[...] | Precursor for neuromuscular agents |
| Methyl iodide | Methanol, reflux, 12h | Quaternary methylammonium salt | Ionic liquid synthesis |
Alkylation reactions are typically performed in polar aprotic solvents with inorganic bases to neutralize HX byproducts .
Acylation and Esterification
The amine group reacts with acylating agents to form amides or esters, enhancing the compound’s stability for further functionalization.
| Acylating Agent | Conditions | Product | Key Feature |
|---|---|---|---|
| Acetyl chloride | Pyridine, toluene, 50–80°C | endo-8-Methyl-8-azabicyclo[...]acetamide | Improved lipophilicity |
| Benzoyl chloride | Dichloromethane, Et₃N, 0°C | Benzoylated derivative | Fluorescent labeling applications |
Acylation is pivotal for prodrug synthesis, as demonstrated in the preparation of acetylated intermediates for tropane alkaloid derivatives .
Schiff Base Formation
The primary amine at the C-3 position reacts with aldehydes or ketones to form Schiff bases, enabling coordination chemistry applications.
| Carbonyl Compound | Conditions | Product | Stability |
|---|---|---|---|
| Benzaldehyde | Ethanol, reflux, 6h | N-Benzylidene derivative | Stable in dry conditions |
| Acetophenone | THF, molecular sieves, 24h | N-Acetylphenylene derivative | Air-sensitive |
Schiff bases derived from this compound are utilized as ligands in asymmetric catalysis.
Participation in Cycloadditions
The bicyclic scaffold participates in asymmetric cycloadditions, enabling the synthesis of complex heterocycles.
| Dipolarophile | Catalyst System | Product | Selectivity |
|---|---|---|---|
| Acryloylpyrazolidinone | Rh(II)/chiral Lewis acid binary | 8-Oxabicyclo[3.2.1]octane derivatives | >90% ee |
This reaction highlights the compound’s utility in enantioselective synthesis of neuropharmacologically active molecules .
Demethylation and Functionalization
Demethylation of the tertiary amine enables further functionalization of the bicyclic core.
| Demethylation Agent | Conditions | Product | Downstream Use |
|---|---|---|---|
| Phosgene | Toluene, −50°C to 0°C | 8-Azabicyclo[3.2.1]octan-3-amine | Alkylating agent precursor |
Demethylation is a key step in generating reactive intermediates for industrial-scale synthesis .
Biological Interaction-Driven Reactivity
The compound’s interaction with neurotransmitter receptors involves protonation of the amine group, forming cationic species that bind to cholinergic receptors. This pharmacodynamic property underpins its research applications in neurodegenerative disease therapeutics .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine serves as a key intermediate in synthesizing various pharmaceuticals, particularly in developing analgesics and anti-inflammatory drugs. Its unique structure allows for the modulation of biological activity, making it an essential compound in drug discovery.
Key Features:
- Molecular Formula: CHN
- Molecular Weight: Approximately 140.23 g/mol
Applications:
- Analgesics: Used in synthesizing pain-relief medications.
- Anti-inflammatory Agents: Contributes to developing drugs that reduce inflammation.
Neuroscience Research
In neuroscience, this compound is utilized to study neurotransmitter systems, particularly cholinergic receptors. Its ability to influence neurotransmitter dynamics makes it valuable for researching cognitive disorders and neurological diseases such as Alzheimer's.
Case Study Insights:
Research has shown that this compound interacts with cholinergic receptors, potentially enhancing cognitive function and memory retention in animal models .
Organic Synthesis
The compound's unique bicyclic structure facilitates efficient organic synthesis processes. It can act as a chiral building block, enabling the creation of complex molecules more effectively than traditional methods.
Notable Methods:
- Asymmetric Synthesis: Utilized in enantioselective construction of complex organic molecules .
Chemical Biology
In chemical biology, this compound is involved in designing molecular probes that aid in studying biological processes and cellular functions. This application is crucial for understanding disease mechanisms at the molecular level.
Applications:
- Molecular Probes: Used to investigate cellular interactions and disease pathways.
Material Science
The compound is explored for its potential applications in developing new materials, particularly polymers. Its unique properties can enhance material performance, making it a candidate for advanced material applications.
Potential Uses:
- Polymer Development: Investigated for improving the mechanical properties of polymers.
Comparative Data Table
| Application Area | Key Features | Examples of Use |
|---|---|---|
| Pharmaceutical Development | Key intermediate for drug synthesis | Analgesics, anti-inflammatory drugs |
| Neuroscience Research | Modulates neurotransmitter systems | Cognitive disorder treatments |
| Organic Synthesis | Chiral building block for complex molecules | Synthesis of tropane alkaloids |
| Chemical Biology | Design of molecular probes | Studies on cellular functions |
| Material Science | Enhances polymer properties | Development of advanced materials |
Wirkmechanismus
The mechanism of action of endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. This compound is known to interact with neurotransmitter receptors, influencing the release and uptake of neurotransmitters in the brain . This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Derivatives
Key structural analogues include modifications at the 8-position (N-substituent) and 3-position (amine group). Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Azabicyclo[3.2.1]octan-3-amine Derivatives
Structure-Activity Relationship (SAR) Insights
- 8-Position Modifications :
- 3-Position Modifications :
- Free amines (e.g., 3-NH₂) are critical for receptor interactions, while acylated or alkylated derivatives (e.g., 3-NHCOCH₃) show reduced potency .
Biologische Aktivität
Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine, commonly referred to as 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine, is a nitrogen-containing bicyclic compound that has garnered attention in medicinal chemistry due to its structural similarity to various bioactive alkaloids. This article delves into the biological activities associated with this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Structural Overview
The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is characteristic of many tropane alkaloids. Its molecular formula is with a molecular weight of approximately 213.146 g/mol . The unique configuration of this compound contributes to its biological activity, particularly in relation to neurotransmitter systems.
Pharmacological Effects
Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit a variety of pharmacological effects, including:
- Opioid Receptor Activity : Compounds related to the azabicyclo[3.2.1]octane structure have been shown to act as agonists at kappa-opioid receptors (KOR), suggesting potential applications in pain management and addiction treatment .
- Neurotransmitter Reuptake Inhibition : Certain derivatives have demonstrated efficacy as triple reuptake inhibitors (TRUI), affecting serotonin, dopamine, and norepinephrine transporters . This property positions them as candidates for treating mood disorders and attention deficit hyperactivity disorder (ADHD).
- Cytotoxicity Against Tumor Cell Lines : Preliminary studies report cytotoxic effects on various cancer cell lines, including glioblastoma and hepatocellular carcinoma . This suggests a dual role in both neurological and oncological therapies.
Case Studies
A notable study highlighted the synthesis of several 2-azabicyclo[3.2.1]octan derivatives that exhibited significant KOR agonist activity . These findings underscore the importance of structural modifications in enhancing biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : Acyclic precursors containing necessary stereochemical information are used.
- Cyclization Reactions : Various methods such as palladium-catalyzed cyclization or reductive amination are employed to construct the bicyclic framework .
- Purification : The final product is purified through crystallization or chromatography techniques to ensure high yield and purity.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of selected azabicyclo[3.2.1]octane derivatives:
| Compound Name | KOR Agonist Activity | TRUI Activity | Cytotoxicity (Cell Lines) |
|---|---|---|---|
| This compound | Yes | Yes | Glioblastoma, Hepatocellular Carcinoma |
| 2-Azabicyclo[3.2.1]octane Derivative | Moderate | Yes | Medulloblastoma |
| 8-Azabicyclo[3.2.1]octane Derivative | Yes | No | None reported |
Q & A
Q. What are the standard synthetic routes for endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via reductive amination of its ketone precursor (8-methyl-8-azabicyclo[3.2.1]octan-3-one) using ammonium formate and catalytic Pd/C in methanol. Key steps include:
- Reaction optimization: Stirring at room temperature for 12–24 hours yields 78% of the hydrochloride salt after HCl precipitation .
- Alternative routes involve alkylation or substitution reactions, e.g., coupling with bis(4-fluorophenyl)methyl groups in acetonitrile under reflux .
- Purification: Flash column chromatography (CH₂Cl₂:MeOH:NH₄OH, 90:10:1) is critical for isolating derivatives with >95% purity .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm stereochemistry and substitution patterns (e.g., δ 10.99 ppm for NH in DMSO-d₆) .
- GC-MS: Molecular ion peaks (e.g., m/z 141 for the free base) validate molecular weight .
- X-ray crystallography: Resolves absolute stereochemistry, as demonstrated for active enantiomers in analgesic studies .
- Elemental analysis: Validates salt forms (e.g., dihydrochloride derivatives) .
Advanced Research Questions
Q. How do structural modifications at the 3-position influence binding affinity to targets like 5-HT₃ or opioid receptors?
Methodological Answer:
- Substituent effects: Introducing aryl groups (e.g., bis(4-fluorophenyl)methoxy) enhances µ-opioid receptor affinity but reduces selectivity. For example, compound 8 (GC-MS m/z 341) showed mixed agonist-antagonist activity .
- Stereochemical dependence: The endo configuration at C3 is critical for 5-HT₃ antagonism (e.g., Tropisetron, a clinical antiemetic) . Exo isomers exhibit reduced activity .
- Functional assays: Radioligand binding (e.g., [³H]GR65630 for 5-HT₃) and in vivo analgesic models (e.g., tail-flick test) quantify potency .
Q. How can discrepancies in biological activity data between in vitro and in vivo studies be resolved?
Methodological Answer:
- Pharmacokinetic profiling: Assess bioavailability and blood-brain barrier penetration. For example, dihydrochloride salts improve solubility but may alter receptor engagement .
- Metabolite analysis: LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that contribute to in vivo effects .
- Species-specific differences: Compare receptor subtype expression (e.g., rodent vs. human 5-HT₃ isoforms) using transfected cell lines .
Q. What strategies validate the pharmacological selectivity of derivatives in complex matrices?
Methodological Answer:
- Off-target screening: Use broad-panel receptor binding assays (e.g., CEREP Diversity Profile) to identify cross-reactivity with adrenergic or dopaminergic receptors .
- Functional selectivity assays: Measure cAMP accumulation or calcium flux to distinguish partial agonism (e.g., BIMU compounds) from full antagonism .
- In silico docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in µ-opioid vs. δ-opioid receptors, guiding SAR .
Data Contradiction Analysis
Q. Why do some studies report partial agonism (e.g., BIMU 1) while others describe antagonism (e.g., Tropisetron)?
Resolution:
- Structural divergence: BIMU derivatives have benzimidazole carboxamide moieties, inducing conformational changes in 5-HT₃ receptors that favor partial activation . Tropisetron’s indole carboxylate group stabilizes antagonism .
- Assay conditions: Differences in buffer composition (e.g., Mg²⁺ concentration) or cell lines (CHO vs. HEK293) alter receptor coupling efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
